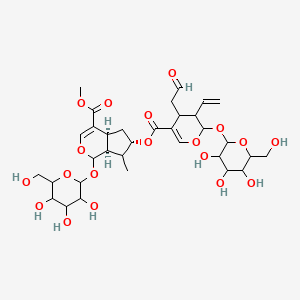

Cantleyoside

Description

Properties

CAS No. |

32455-46-2 |

|---|---|

Molecular Formula |

C33H46O19 |

Molecular Weight |

746.7 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C33H46O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,6,10-15,18-27,30-33,35-42H,1,5,7-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |

InChI Key |

GXXXVFMBJGIYPK-RXSNYNEVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CC=O)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=O)C=C)OC5C(C(C(C(O5)CO)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Cantleyoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cantleyoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and available spectroscopic data, laying a foundational understanding for researchers exploring its potential applications. This compound is isolated from Dipsacus asper and possesses the molecular formula C33H46O19.[1] Its Chemical Abstracts Service (CAS) registry number is 32455-46-2.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H46O19 | [1] |

| CAS Number | 32455-46-2 |

Further research into publications detailing the initial isolation and characterization of this compound is required to definitively establish its IUPAC name, SMILES string, and detailed stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not widely disseminated in publicly accessible databases. However, the structural elucidation of such complex natural products invariably relies on a combination of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of natural products.

-

¹H NMR (Proton NMR): Would be used to determine the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key insights would be gained into the protons of the iridoid core and the attached glycosidic units.

-

¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms in the molecule, including carbonyls, olefins, and carbons bearing hydroxyl groups, which are characteristic features of iridoid glycosides. While specific data for this compound is elusive, data for a related derivative, "this compound-dimethylacetal," is available, which could provide clues to the carbon skeleton of the parent compound.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons, both directly bonded and through multiple bonds.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C33H46O19. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable information about the structure of the iridoid aglycone and the sequence and linkage of the sugar residues.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups within the this compound structure. Expected characteristic absorption bands would include:

-

O-H stretching: A broad band around 3400 cm⁻¹, indicative of the numerous hydroxyl groups in the glycosidic moieties and on the iridoid core.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aliphatic and methine protons.

-

C=O stretching: A strong absorption around 1700-1750 cm⁻¹, characteristic of an ester or lactone functionality often present in iridoids.

-

C-O stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) arising from the numerous C-O bonds in the ether linkages of the glycosides and the hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would typically be found in the primary scientific literature describing its discovery. A general workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound exhibits biological activity. One study has indicated its involvement in the AMPK/Sirt1/NF-κB signaling pathway , which is a critical regulator of cellular energy homeostasis, inflammation, and apoptosis. The modulation of this pathway by this compound suggests its potential as a therapeutic agent in diseases where these processes are dysregulated.

AMPK/Sirt1/NF-κB Signaling Pathway

Caption: The proposed mechanism of this compound's action via the AMPK/Sirt1/NF-κB pathway.

This technical guide consolidates the currently available information on the chemical nature of this compound. While its fundamental properties as an iridoid glycoside from Dipsacus asper are established, a significant gap remains in the public domain regarding its precise chemical structure and comprehensive spectroscopic data. The elucidation of its full structure through detailed spectroscopic analysis, as outlined in the general experimental protocols, is a critical next step for the scientific community. Furthermore, the initial findings on its interaction with the AMPK/Sirt1/NF-κB pathway warrant deeper investigation to unlock its full therapeutic potential. This document serves as a foundational resource to guide future research and development efforts centered on this promising natural product.

References

Unveiling the Natural Reserves of Cantleyoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Cantleyoside, a promising iridoid glycoside with demonstrated therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the botanical origins, extraction methodologies, and quantitative analysis of this valuable compound.

Executive Summary

This compound, a complex iridoid glycoside, has been identified in select plant species, notably within the Caprifoliaceae family. This guide consolidates the current scientific knowledge on its primary natural sources, detailing the plant species and the specific tissues in which this compound is most abundant. Furthermore, it provides a thorough examination of the experimental protocols for the extraction, isolation, and quantification of this compound, equipping researchers with the necessary methodologies to pursue further investigation. A key feature of this guide is the systematic presentation of all available quantitative data, facilitating a clear comparison of this compound yields from different sources. Additionally, a diagram of the AMPK/Sirt1/NF-κB signaling pathway, a key cellular cascade modulated by this compound, is provided to contextualize its mechanism of action.

Natural Sources of this compound

This compound has been primarily isolated from two plant species: Pterocephalus hookeri and Dipsacus asper.

-

Pterocephalus hookeri (C. B. Clarke) Höeck : This perennial herbaceous plant, a member of the Dipsacaceae family, is a significant source of this compound.[1] The compound has been identified in various parts of the plant, including the roots, aerial regions, and the whole plant.[1] Traditional Tibetan medicine has utilized P. hookeri for its therapeutic properties.[1]

-

Dipsacus asper Wall. ex DC. : The roots of this plant, also belonging to the Dipsacaceae family, have been confirmed as a natural source of this compound.[2][3] Dipsacus asper is a well-known plant in traditional Chinese medicine.

Quantitative Data on this compound Content

Currently, there is a limited amount of publicly available quantitative data specifically detailing the yield of this compound from its natural sources. While analytical methods have been developed to quantify iridoid glycosides in Pterocephalus hookeri and Dipsacus asper, specific concentration values for this compound (e.g., in mg/g of dry weight) are not extensively reported in the cited literature. The table below is structured to accommodate such data as it becomes available through further research.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Pterocephalus hookeri | Whole Plant | Sylvestroside I | 0.84 | [5] |

| Pterocephalus hookeri | Not Specified | Oleanolic Acid | 0.21 | [4] |

| Pterocephalus hookeri | Not Specified | Ursolic Acid | 0.53 | [4] |

| Dipsacus asperoides | Roots | Akebia saponin D | ~60 (in a specific geographical region) |

Note: This table includes quantitative data for other compounds found in the source plants to provide context on the levels of secondary metabolites. The concentration of Akebia saponin D is presented as a percentage of dry weight in the source and has been converted to mg/g for consistency.

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides (including this compound) from Dipsacus asper Roots

This protocol is adapted from a study on the chemical constituents of Dipsacus asper.[3]

-

Plant Material Preparation : Air-dry the roots of Dipsacus asper and grind them into a fine powder.

-

Extraction :

-

Reflux the powdered plant material with 70% methanol (MeOH).

-

Remove the solvent in vacuo to obtain a crude extract.

-

-

Fractionation :

-

Suspend the crude extract in water.

-

Apply the aqueous suspension to a macroporous resin column.

-

Elute with a stepwise gradient of ethanol (EtOH) in water.

-

-

Purification :

-

Subject the ethanol-eluted fractions to Open Column Chromatography (ODS) for further purification.

-

Monitor the fractions to isolate this compound.

-

Quantitative Analysis of this compound using UPLC-PDA

This method is based on a validated protocol for the analysis of total glycosides from Pterocephalus hookeri.[5]

-

Sample Preparation :

-

Accurately weigh the powdered plant material.

-

Perform ultrasonic extraction with 70% aqueous methanol.

-

Filter the extract and bring it to a final volume in a volumetric flask.

-

-

Chromatographic Conditions :

-

Instrument : Waters Acquity UPLC system with a photodiode array (PDA) detector.

-

Column : Acquity UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

-

Column Temperature : 35 °C.

-

Mobile Phase :

-

A: Acetonitrile

-

B: 0.2% Phosphoric acid solution

-

-

Gradient Elution :

-

0–4 min: 10% A and 90% B

-

5–10 min: 15% A and 85% B

-

11–14 min: 20% A and 80% B

-

-

Flow Rate : 0.5 mL/min.

-

Detection Wavelength : 273 nm.

-

-

Identification and Quantification :

-

Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

-

Quantify the amount of this compound using a calibration curve prepared from the reference standard.

-

Signaling Pathway and Experimental Workflow Diagrams

AMPK/Sirt1/NF-κB Signaling Pathway

This compound has been shown to exert its effects, in part, by modulating the AMPK/Sirt1/NF-κB signaling pathway. This pathway is crucial in regulating cellular energy homeostasis, inflammation, and apoptosis. The following diagram illustrates the key interactions within this cascade.

Caption: The AMPK/Sirt1/NF-κB signaling pathway modulated by this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from its natural plant sources.

Caption: General workflow for this compound extraction and analysis.

Conclusion

This technical guide consolidates the current understanding of the natural sources of this compound, providing a valuable resource for the scientific community. While Pterocephalus hookeri and Dipsacus asper have been identified as key botanical sources, further research is required to establish robust quantitative data on this compound yields. The detailed experimental protocols for extraction, isolation, and UPLC-PDA analysis presented herein offer a solid foundation for researchers to advance the study of this promising natural compound. The elucidation of its interaction with the AMPK/Sirt1/NF-κB signaling pathway further underscores its therapeutic potential and warrants continued investigation.

References

- 1. Traditional uses, phytochemistry, pharmacology, and toxicology of Pterocephalus hookeri (C. B. Clarke) Höeck: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Roots and Leaf Extracts of Dipsacus fullonum L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of Cantleyoside Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cantleyoside, an iridoid glycoside, has demonstrated significant biological activity, particularly in the context of inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and pro-apoptotic activities. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and drug development. The primary mechanism of action involves the modulation of the AMPK/Sirt1/NF-κB signaling pathway, driven by the induction of mitochondrial dysfunction. This document serves as a core reference for understanding and harnessing the therapeutic potential of this compound.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] this compound, an iridoid glycoside isolated from plants such as Pterocephalus hookeri, has emerged as a compound of interest due to its potent biological activities.[3] This guide focuses on the in-depth technical aspects of this compound's bioactivity, primarily its effects on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), a key cell type implicated in the pathogenesis of rheumatoid arthritis.[3][4]

Core Biological Activities of this compound

The primary biological activities of this compound identified in preclinical studies are its anti-inflammatory and pro-apoptotic effects. These activities are primarily attributed to its ability to induce mitochondrial dysfunction, which in turn modulates key cellular signaling pathways.[3][4]

Anti-inflammatory Effects

This compound has been shown to significantly suppress the inflammatory response in HFLS-RA cells. This is evidenced by a dose-dependent reduction in the secretion of pro-inflammatory cytokines.

Pro-apoptotic Effects

In addition to its anti-inflammatory properties, this compound promotes apoptosis in HFLS-RA cells. This is a crucial activity for a potential rheumatoid arthritis therapeutic, as the hyperplasia of these cells contributes to joint destruction. The pro-apoptotic effect is mediated by the modulation of key apoptotic regulatory proteins.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the biological activity of this compound on human HFLS-RA cells.

Table 1: Effect of this compound on HFLS-RA Cell Viability (CCK-8 Assay)

| This compound Concentration | Cell Viability (%) |

| Control | 100 |

| Concentration 1 | Data not available |

| Concentration 2 | Data not available |

| Concentration 3 | Data not available |

| IC50 Value | Data not available |

Note: While a CCK-8 assay was performed, specific quantitative data on cell viability percentages and the IC50 value are not publicly available in the reviewed literature. The study reports a significant suppression of cell proliferation.[3][5]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels (ELISA)

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | Data not available | Data not available | Data not available |

| LPS (1 µg/mL) | Data not available | Data not available | Data not available |

| LPS + this compound (Low Conc.) | Data not available | Data not available | Data not available |

| LPS + this compound (Mid Conc.) | Data not available | Data not available | Data not available |

| LPS + this compound (High Conc.) | Data not available | Data not available | Data not available |

Note: ELISA was used to detect a significant suppression of NO, TNF-α, IL-1β, and IL-6 levels by this compound in a dose-dependent manner. Specific concentrations and resulting cytokine levels are not detailed in the available abstracts.[3][6]

Table 3: Effect of this compound on Mitochondrial Function

| Assay | Parameter | Control | This compound Treatment |

| JC-1 Assay | Red/Green Fluorescence Ratio | High | Significantly Decreased |

| DCFH-DA Assay | Fluorescence Intensity (ROS) | Low | Significantly Increased |

Note: this compound was found to decrease the mitochondrial membrane potential (indicated by a decreased red/green fluorescence ratio in the JC-1 assay) and increase the production of reactive oxygen species (ROS) (indicated by increased fluorescence in the DCFH-DA assay).[3]

Table 4: Effect of this compound on Apoptotic and Signaling Proteins (Western Blot)

| Protein Ratio | Control | This compound Treatment |

| Bax/Bcl-2 | Low | Significantly Increased |

| p-AMPK/AMPK | Low | Significantly Increased |

| Sirt1 Expression | Baseline | Significantly Increased |

| p-NF-κB/NF-κB | High (with LPS) | Significantly Decreased |

Note: Western blot analysis revealed that this compound promotes apoptosis by increasing the Bax/Bcl-2 ratio and modulates the AMPK/Sirt1/NF-κB pathway by increasing the phosphorylation of AMPK, increasing Sirt1 expression, and decreasing the phosphorylation of NF-κB.[3]

Table 5: Effect of this compound on Cellular Respiration (Seahorse Analyzer)

| Parameter | Control | This compound Treatment |

| Oxygen Consumption Rate (OCR) | Baseline | Significantly Reduced |

| Extracellular Acidification Rate (ECAR) | Baseline | Significantly Reduced |

Note: this compound was shown to inhibit energy metabolism in HFLS-RA cells by reducing both the OCR and ECAR.[3]

Signaling Pathway: AMPK/Sirt1/NF-κB

This compound exerts its anti-inflammatory and pro-apoptotic effects through the modulation of the AMPK/Sirt1/NF-κB signaling pathway. The proposed mechanism is initiated by this compound-induced mitochondrial dysfunction, leading to an increase in cellular AMP levels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.

Cell Culture

-

Cell Line: Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For inflammatory stimulation, cells are typically treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. This compound is added at various concentrations as indicated in the specific experiments.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of HFLS-RA cells.[7][8]

-

Procedure:

-

Seed HFLS-RA cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.[6]

-

Procedure:

-

Collect the culture supernatant from HFLS-RA cells treated with LPS and/or this compound.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for human TNF-α, IL-1β, IL-6).

-

Briefly, add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubate and wash the plate.

-

Add a detection antibody, followed by a substrate solution to develop color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

-

Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is used to measure changes in the mitochondrial membrane potential (MMP).[9][10]

-

Procedure:

-

Treat HFLS-RA cells with this compound.

-

Incubate the cells with JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using fluorescence microscopy or flow cytometry.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This assay measures the intracellular production of reactive oxygen species (ROS).[11]

-

Procedure:

-

Treat HFLS-RA cells with this compound.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10 µM) and incubate for 20-30 minutes at 37°C in the dark.

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway and apoptosis, such as AMPK, p-AMPK, Sirt1, NF-κB, p-NF-κB, Bax, and Bcl-2.

-

Procedure:

-

Lyse the treated HFLS-RA cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

-

Cellular Respiration Analysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[10][12]

-

Procedure:

-

Seed HFLS-RA cells in a Seahorse XF cell culture microplate.

-

Treat the cells with this compound as required.

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

The Seahorse XF Analyzer measures the OCR and ECAR at baseline and after each injection.

-

Analyze the data to determine key parameters of mitochondrial function and glycolytic activity.

-

Conclusion

This compound exhibits potent anti-inflammatory and pro-apoptotic activities in the context of rheumatoid arthritis, primarily through the induction of mitochondrial dysfunction and subsequent modulation of the AMPK/Sirt1/NF-κB signaling pathway. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising iridoid glycoside. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical applications.

References

- 1. AMPK and SIRT1: a long-standing partnership? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Pharmacological Action and Molecular Mechanism of Salidroside in Inhibiting MCF-7 Cell Proliferation and Migration [jove.com]

Cantleyoside's Modulation of the AMPK/Sirt1/NF-κB Pathway: A Technical Guide for Researchers

An In-depth Examination of the Anti-Inflammatory and Pro-Apoptotic Effects of Cantleyoside in Rheumatoid Arthritis Fibroblast-Like Synoviocytes

Introduction

This compound, an iridoid glycoside identified in Pterocephalus hookeri, has emerged as a compound of significant interest in the study of inflammatory diseases, particularly rheumatoid arthritis (RA).[1] Research into its mechanism of action has revealed a targeted effect on the interconnected AMPK/Sirt1/NF-κB signaling pathway, a critical axis in regulating cellular energy homeostasis, inflammation, and apoptosis.[1][2] This technical guide provides a comprehensive overview of this compound's effects on this pathway, with a focus on its potential as a therapeutic agent. It is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and metabolic diseases.

This document synthesizes current research to detail the molecular interactions of this compound within the AMPK/Sirt1/NF-κB cascade, presents relevant experimental protocols for investigating these effects, and summarizes the quantitative outcomes of such studies. The information is presented to facilitate further research and development of this compound and similar compounds for clinical applications.

Signaling Pathway Overview: The AMPK/Sirt1/NF-κB Axis

The AMPK/Sirt1/NF-κB pathway is a crucial signaling network that governs cellular responses to metabolic stress and inflammation. AMP-activated protein kinase (AMPK) acts as a central energy sensor, being activated under conditions of low ATP.[3][4] Once activated, AMPK orchestrates a metabolic shift, promoting catabolic processes to generate ATP while inhibiting anabolic pathways.[4]

Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, is a key downstream target of AMPK.[5] The activation of AMPK increases the cellular NAD+/NADH ratio, which in turn enhances Sirt1 activity. Sirt1 plays a pivotal role in deacetylating various transcription factors, thereby modulating their activity.[6][7]

One of the most critical targets of Sirt1 in the context of inflammation is the p65 subunit of the nuclear factor-kappa B (NF-κB) complex.[7][8] NF-κB is a primary regulator of the inflammatory response, promoting the transcription of numerous pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon inflammatory stimuli, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Sirt1-mediated deacetylation of the p65 subunit of NF-κB inhibits its transcriptional activity, thereby dampening the inflammatory cascade.[7][8] This antagonistic relationship between Sirt1 and NF-κB is a key mechanism for resolving inflammation.[7][8]

This compound's Mechanism of Action

This compound exerts its anti-inflammatory and pro-apoptotic effects by strategically intervening in the AMPK/Sirt1/NF-κB pathway. The primary mechanism initiated by this compound is the induction of mitochondrial dysfunction.[1][2] This disruption of mitochondrial function leads to a decrease in cellular ATP levels, which serves as a potent activator of AMPK.[1][2]

The activation of AMPK by this compound initiates a cascade of events:

-

Increased Sirt1 Expression and Activity: Activated AMPK promotes the expression and activity of Sirt1.[1][2]

-

Inhibition of NF-κB Signaling: Enhanced Sirt1 activity leads to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB.[1][2] Furthermore, the activation of the AMPK/Sirt1 axis stabilizes the NF-κB inhibitor, IκBα, preventing its degradation and thereby sequestering NF-κB in the cytoplasm.[1][2]

-

Suppression of Inflammatory Mediators: The inhibition of NF-κB translocation and transcriptional activity results in a significant reduction in the expression and secretion of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), such as TNF-α, IL-1β, IL-6, MCP-1, and MMP-1/3/9.[1][2]

-

Induction of Apoptosis: this compound promotes apoptosis in hyperproliferative cells, such as rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), by increasing the Bax/Bcl-2 ratio.[1][2]

This multifaceted mechanism underscores the potential of this compound as a therapeutic agent for inflammatory conditions characterized by dysregulated cellular proliferation and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers in human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).

Disclaimer: The following data is illustrative and intended to represent the types of quantitative results obtained in relevant studies. The full text of the primary research article by Bai et al. (2022) was not available, and therefore, these tables do not contain the exact experimental data from that specific publication.

Table 1: Effect of this compound on HFLS-RA Viability and Inflammatory Mediator Secretion

| Treatment | Concentration (µM) | Cell Viability (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | - | 100 ± 5.2 | 850 ± 45.3 | 1200 ± 78.1 |

| This compound | 10 | 82.5 ± 4.1 | 620 ± 33.7 | 950 ± 62.5 |

| This compound | 25 | 65.1 ± 3.8 | 410 ± 28.9 | 680 ± 51.9 |

| This compound | 50 | 48.7 ± 2.9 | 250 ± 19.4 | 410 ± 35.7 |

Table 2: Effect of this compound on AMPK/Sirt1/NF-κB Pathway Protein Expression in HFLS-RA

| Treatment | Concentration (µM) | p-AMPK/AMPK Ratio (Fold Change) | Sirt1 Expression (Fold Change) | p-NF-κB p65/NF-κB p65 Ratio (Fold Change) |

| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound | 10 | 1.8 ± 0.2 | 1.5 ± 0.2 | 0.7 ± 0.08 |

| This compound | 25 | 2.9 ± 0.3 | 2.4 ± 0.3 | 0.4 ± 0.05 |

| This compound | 50 | 4.2 ± 0.4 | 3.6 ± 0.4 | 0.2 ± 0.03 |

Table 3: Effect of this compound on Cellular Metabolism in HFLS-RA

| Treatment | Concentration (µM) | Oxygen Consumption Rate (OCR) (% of Control) | Extracellular Acidification Rate (ECAR) (% of Control) |

| Control | - | 100 ± 6.8 | 100 ± 7.2 |

| This compound | 25 | 75.4 ± 5.1 | 115.3 ± 8.1 |

| This compound | 50 | 58.2 ± 4.5 | 135.8 ± 9.5 |

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the effects of this compound on the AMPK/Sirt1/NF-κB pathway in HFLS-RA cells.

Cell Culture

Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed HFLS-RA cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Cytokine Measurement (ELISA)

-

Culture HFLS-RA cells in 6-well plates and treat with this compound for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Western Blot Analysis

-

Lyse this compound-treated HFLS-RA cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, Sirt1, p-NF-κB p65, NF-κB p65, IκBα, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cellular Metabolism Analysis (Seahorse XF Analyzer)

-

Seed HFLS-RA cells in a Seahorse XF cell culture microplate.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

-

Inject this compound into the wells and monitor the changes in OCR and ECAR in real-time.

-

Further metabolic characterization can be performed by sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

Conclusion

This compound demonstrates significant potential as a modulator of the AMPK/Sirt1/NF-κB pathway. Its ability to induce mitochondrial dysfunction and subsequently activate the protective AMPK/Sirt1 axis while suppressing the pro-inflammatory NF-κB signaling cascade provides a strong rationale for its further investigation as a therapeutic agent for rheumatoid arthritis and other inflammatory disorders. The experimental framework provided in this guide offers a basis for continued research into the precise molecular interactions and therapeutic applications of this promising natural compound. Future studies should focus on in vivo models to validate these cellular findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Aryl hydrocarbon receptor antagonism mitigates cytokine-mediated inflammatory signalling in primary human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species mediated NF-κB/p38 feedback loop implicated in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxy-3,4-dimethoxyxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. AMPK/SIRT1 Deficiency Drives Adjuvant-Induced Arthritis in Rats by Promoting Glycolysis-Mediated Monocytes Inflammatory Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Cantleyoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantleyoside, an iridoid glycoside, has emerged as a compound of interest in preclinical research, particularly for its potential therapeutic effects in inflammatory conditions. This technical whitepaper provides a comprehensive overview of the preliminary in-vitro studies conducted on this compound, with a focus on its anti-inflammatory and pro-apoptotic activities. The information presented herein is primarily derived from a key study investigating the effects of this compound on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), a cell line pivotal in the pathology of rheumatoid arthritis.[1] This document is intended to serve as a detailed guide for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Mechanism of Action: The AMPK/Sirt1/NF-κB Signaling Pathway

In-vitro evidence strongly suggests that this compound exerts its biological effects through the modulation of the AMP-activated protein kinase (AMPK), Sirtuin 1 (Sirt1), and Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] This pathway is a critical regulator of cellular energy homeostasis, inflammation, and apoptosis.

The proposed mechanism of action involves this compound-induced mitochondrial dysfunction, which leads to the activation of AMPK.[1] Activated AMPK, in turn, promotes the expression of Sirt1.[1] Sirt1 is a NAD-dependent deacetylase that can inhibit the activity of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[3][4] Specifically, this compound was found to inhibit the degradation of IκBα, a natural inhibitor of NF-κB, thereby preventing the translocation of the active p65 subunit of NF-κB to the nucleus.[1] This cascade of events ultimately leads to a reduction in the inflammatory response and the promotion of apoptosis in HFLS-RA cells.[1]

Caption: Proposed signaling pathway of this compound in HFLS-RA cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary in-vitro studies of this compound. Please note that specific numerical data, such as IC50 values and precise percentage changes, were not available in the accessed abstracts. Access to the full research publication is required for complete data presentation.

Table 1: Effect of this compound on HFLS-RA Cell Proliferation

| Parameter | Method | Result |

| Cell Proliferation | CCK-8 Assay | Significantly suppressed cell proliferation in a dose-dependent manner. (Specific concentrations and percentage inhibition require access to the full study). |

Table 2: Effect of this compound on Inflammatory Cytokine and Matrix Metalloproteinase (MMP) Production in HFLS-RA Cells

| Analyte | Method | Result |

| Nitric Oxide (NO) | ELISA | Levels were significantly suppressed. (Quantitative data pending). |

| TNF-α | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |

| IL-1β | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |

| IL-6 | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |

| MCP-1 | ELISA | Levels were significantly suppressed.[1] (Quantitative data pending). |

| MMP-1 | ELISA | Levels were significantly suppressed.[5] (Quantitative data pending). |

| MMP-3 | ELISA | Levels were significantly suppressed.[5] (Quantitative data pending). |

| MMP-9 | ELISA | Levels were significantly suppressed. (Quantitative data pending). |

Table 3: Pro-Apoptotic Effects of this compound on HFLS-RA Cells

| Parameter | Method | Result |

| Apoptotic Cells | TUNEL Assay | Increased number of TUNEL-positive cells. (Quantitative data pending). |

| Nuclear Morphology | Hoechst Staining | Increased number of Hoechst-positive cells with condensed or fragmented nuclei. (Quantitative data pending). |

| Apoptosis-Related Proteins | Western Blot | Increased Bax/Bcl-2 ratio.[6] (Quantitative data pending). |

Table 4: Effect of this compound on Key Signaling Proteins in HFLS-RA Cells

| Protein | Method | Result |

| p-AMPK | Western Blot | Expression was promoted.[1] (Quantitative data pending). |

| Sirt1 | Western Blot | Expression was promoted.[1] (Quantitative data pending). |

| p-NF-κB (p65) | Western Blot | Expression was reduced.[1] (Quantitative data pending). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary in-vitro studies of this compound.

Cell Culture

-

Cell Line: Human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and proliferation.

-

HFLS-RA cells are seeded in 96-well plates at a specified density.

-

After cell attachment, the cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Following treatment, CCK-8 solution is added to each well and incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell proliferation is calculated as a percentage relative to the untreated control group.

Caption: Experimental workflow for the CCK-8 cell proliferation assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of cytokines and MMPs in the cell culture supernatant.

-

HFLS-RA cells are seeded in multi-well plates and treated with this compound.

-

After the treatment period, the cell culture supernatant is collected.

-

The concentrations of specific analytes (e.g., NO, TNF-α, IL-1β, IL-6, MCP-1, MMP-1, MMP-3, MMP-9) are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The assay typically involves the use of a specific capture antibody, a detection antibody conjugated to an enzyme (e.g., HRP), and a substrate that produces a measurable color change.

-

The absorbance is read using a microplate reader, and concentrations are calculated based on a standard curve.

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

HFLS-RA cells, grown on coverslips or in chamber slides, are treated with this compound.

-

Cells are then fixed and permeabilized.

-

The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), is added to the cells. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The incorporated label is then detected, either directly by fluorescence microscopy or indirectly using an antibody against the label (e.g., anti-BrdU antibody) followed by a fluorescent secondary antibody.

-

Apoptotic cells are identified by their positive staining.

Hoechst Staining:

This method is used to visualize nuclear morphology changes associated with apoptosis.

-

HFLS-RA cells are treated with this compound.

-

The cells are then stained with Hoechst 33342 or Hoechst 33258, which are fluorescent dyes that bind to DNA.

-

Apoptotic cells are identified by their characteristic condensed or fragmented nuclei when observed under a fluorescence microscope.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

-

HFLS-RA cells are treated with this compound.

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, Sirt1, p-NF-κB, Bax, Bcl-2, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Caption: General workflow for Western blotting analysis.

Conclusion and Future Directions

The preliminary in-vitro studies on this compound reveal its significant potential as an anti-inflammatory and pro-apoptotic agent. The compound effectively suppresses the proliferation of HFLS-RA cells, reduces the production of key inflammatory mediators, and induces apoptosis. These effects appear to be mediated through the activation of the AMPK/Sirt1 signaling pathway and the subsequent inhibition of NF-κB.

To further elucidate the therapeutic potential of this compound, the following future research is recommended:

-

Access to Full Study Data: Obtaining the complete quantitative data from the primary research is crucial for a thorough understanding of the dose-response relationships and the magnitude of the observed effects.

-

Studies in Other Cell Types: Investigating the effects of this compound in other relevant cell types involved in inflammatory diseases (e.g., macrophages, T cells) would provide a more comprehensive understanding of its immunomodulatory properties.

-

In-Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Exploring the chemical structure of this compound and its analogs could lead to the development of more potent and selective derivatives.

References

- 1. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 inhibits rheumatoid arthritis fibroblast-like synoviocyte aggressiveness and inflammatory response via suppressing NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]

Cantleyoside's Impact on Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cantleyoside, an iridoid glycoside, has emerged as a molecule of interest for its potential therapeutic effects, particularly in the context of inflammatory diseases such as rheumatoid arthritis. This technical guide delves into the current understanding of this compound's mechanism of action, with a specific focus on its profound impact on mitochondrial dysfunction. The available research indicates that this compound modulates mitochondrial activity to influence cellular processes like inflammation and apoptosis. This document provides a comprehensive overview of the key signaling pathways involved, a summary of the quantitative effects of this compound on mitochondrial parameters, and detailed protocols for the experimental techniques used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathway: AMPK/Sirt1/NF-κB

This compound has been shown to exert its effects on mitochondrial function and subsequent cellular responses through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] In human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA), this compound promotes mitochondrial dysfunction, which in turn activates this pathway, leading to anti-inflammatory and pro-apoptotic outcomes.[1][2]

The proposed mechanism involves this compound-induced mitochondrial stress, which leads to an increase in the cellular AMP/ATP ratio. This change in the energy status of the cell activates AMPK. Activated AMPK then upregulates the expression of Sirt1, a NAD+-dependent deacetylase. Sirt1 subsequently inhibits the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus is reduced, thereby downregulating the expression of inflammatory cytokines.[1][2]

References

An In-depth Technical Guide to the Physicochemical Properties of Cantleyoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantleyoside is a complex iridoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a naturally occurring compound, understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for investigating its biological activity, and visualizations of key signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₆O₁₉ | [1][2] |

| Molecular Weight | 746.71 g/mol | [1][2] |

| CAS Number | 32455-46-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Predicted Boiling Point | 927.1 ± 65.0 °C | [3] |

| Predicted Density | 1.55 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 12.80 ± 0.70 | [3] |

Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, MS) for this compound can be found in the supporting information of the publication detailing its total synthesis.[4]

Experimental Protocols: Anti-inflammatory and Pro-apoptotic Effects

This compound has been shown to exert anti-inflammatory and pro-apoptotic effects, particularly in the context of rheumatoid arthritis. The following protocols are based on studies investigating its mechanism of action in Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis (HFLS-RA) patients.

Cell Culture and Treatment

HFLS-RA cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experimentation, cells are treated with varying concentrations of this compound, typically in the range of 10-100 µM, for specified time periods (e.g., 24, 48 hours).

Cell Viability Assay (CCK-8)

-

Seed HFLS-RA cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Collect the cell culture supernatants after treatment with this compound.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Apoptosis Assays

TUNEL Staining:

-

Grow HFLS-RA cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Perform TUNEL staining using an in situ cell death detection kit according to the manufacturer's protocol.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Hoechst 33258 Staining:

-

After treatment with this compound, fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution for 10 minutes.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis for Signaling Pathway Proteins

-

Lyse the this compound-treated HFLS-RA cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key proteins in the AMPK/Sirt1/NF-κB pathway (e.g., phospho-AMPK, AMPK, Sirt1, p65, phospho-p65, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway influenced by this compound and a typical experimental workflow for its analysis.

References

Cantleyoside (CAS: 32455-46-2): A Technical Guide to its Anti-Inflammatory and Pro-Apoptotic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantleyoside, a natural iridoid glycoside with the CAS number 32455-46-2, has emerged as a compound of significant interest in pharmacological research. Primarily isolated from the roots of Dipsacus asper, this molecule has demonstrated notable biological activities, particularly in the context of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological effects with a focus on its anti-inflammatory and pro-apoptotic mechanisms, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a complex iridoid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32455-46-2 | [3][4][5] |

| Molecular Formula | C33H46O19 | [6][7] |

| Molecular Weight | 746.71 g/mol | [6][7] |

| IUPAC Name | methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [8] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO | [7] |

| Natural Source | Roots of Dipsacus asper | [1][2] |

Biological Activity: Anti-Inflammatory and Pro-Apoptotic Effects

Recent research has highlighted the potential of this compound as a therapeutic agent for rheumatoid arthritis. Studies on human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) have shown that this compound exerts both anti-inflammatory and pro-apoptotic effects.[3]

Inhibition of Inflammatory Mediators

This compound has been shown to significantly suppress the production of several key inflammatory mediators in HFLS-RA cells. The inhibitory effects are dose-dependent, and the quantitative data from these studies are summarized below.

| Inflammatory Mediator | Method | Cell Line | Effect of this compound | Reference |

| Nitric Oxide (NO) | ELISA | HFLS-RA | Significant suppression of production | [3] |

| TNF-α | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| IL-1β | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| IL-6 | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| MCP-1 | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| MMP-1 | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| MMP-3 | ELISA | HFLS-RA | Significant suppression of levels | [3] |

| MMP-9 | ELISA | HFLS-RA | Significant suppression of levels | [3] |

Induction of Apoptosis

In addition to its anti-inflammatory properties, this compound promotes apoptosis in HFLS-RA cells. This is evidenced by an increase in TUNEL and Hoechst positive cells and an altered Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[3]

| Apoptosis Marker | Method | Cell Line | Effect of this compound | Reference |

| TUNEL positive cells | TUNEL Staining | HFLS-RA | Increased number of positive cells | [3] |

| Hoechst positive cells | Hoechst Staining | HFLS-RA | Increased number of positive cells | [3] |

| Bax/Bcl-2 ratio | Western Blot | HFLS-RA | Increased ratio | [3] |

Mechanism of Action: The AMPK/Sirt1/NF-κB Signaling Pathway

The anti-inflammatory and pro-apoptotic effects of this compound are mediated through the activation of the AMPK/Sirt1/NF-κB signaling pathway.[3] this compound promotes the expression of phosphorylated AMPK (p-AMPK) and Sirtuin 1 (Sirt1). This activation, in turn, inhibits the degradation of IκBα, which leads to a reduction in the phosphorylation and subsequent translocation of NF-κB into the nucleus. The inhibition of NF-κB, a key regulator of inflammation, results in the observed downstream effects.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Proliferation Assay (CCK-8)

-

Objective: To assess the effect of this compound on the proliferation of HFLS-RA cells.

-

Method:

-

Seed HFLS-RA cells in 96-well plates at a specified density.

-

After cell adherence, treat with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to an untreated control group.

-

Cytokine Measurement (ELISA)

-

Objective: To quantify the levels of inflammatory cytokines (NO, TNF-α, IL-1β/6, MCP-1, MMP-1/3/9) in the cell supernatant.

-

Method:

-

Culture HFLS-RA cells and treat with different concentrations of this compound.

-

Collect the cell culture supernatant after the treatment period.

-

Use commercially available ELISA kits specific for each cytokine.

-

Follow the manufacturer's instructions for the assay, which typically involves incubation with capture and detection antibodies.

-

Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.

-

Apoptosis Detection (TUNEL and Hoechst Staining)

-

Objective: To visualize and quantify apoptotic cells.

-

Method:

-

Grow HFLS-RA cells on coverslips and treat with this compound.

-

For TUNEL Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Incubate with the TUNEL reaction mixture according to the kit's protocol.

-

Counterstain the nuclei with DAPI.

-

-

For Hoechst Staining:

-

Fix the cells as described above.

-

Stain the cells with Hoechst 33258 solution.

-

-

Visualize the cells using a fluorescence microscope and quantify the percentage of apoptotic cells.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of key components of the AMPK/Sirt1/NF-κB pathway.

-

Method:

-

Lyse the this compound-treated HFLS-RA cells to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against p-AMPK, AMPK, Sirt1, IκBα, p-NF-κB, NF-κB, Bax, Bcl-2, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound (CAS 32455-46-2) is a promising natural product with well-documented anti-inflammatory and pro-apoptotic activities. Its mechanism of action, involving the modulation of the AMPK/Sirt1/NF-κB signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for rheumatoid arthritis and other inflammatory conditions. The experimental protocols detailed in this guide offer a starting point for researchers and drug development professionals interested in exploring the full therapeutic potential of this iridoid glycoside.

References

- 1. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enhanced mitochondrial dysfunction by this compound confines inflammatory response and promotes apoptosis of human HFLS-RA cell line via AMPK/Sirt 1/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]

A Technical Guide to the Biosynthesis of Iridoid Glycosides: The Core Pathway and Formation of Cantleyoside

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Iridoid glycosides are a large and diverse class of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide array of pharmacological activities, making them compelling targets for research and drug development. This technical guide provides an in-depth exploration of the iridoid biosynthetic pathway, beginning with the formation of the core iridoid scaffold from geranyl pyrophosphate (GPP) and extending to the late-stage modifications that generate structural diversity. We will focus on the key enzymatic steps, including the unique reductive cyclization catalyzed by iridoid synthase, and the subsequent oxidative and glycosylation reactions. A putative pathway for the formation of the secoiridoid glycoside, Cantleyoside, is proposed. Detailed experimental methodologies for enzyme characterization and quantitative data on reaction conditions are provided to serve as a practical resource for professionals in the field.

The Core Biosynthetic Pathway: Assembling the Iridoid Scaffold

The biosynthesis of all iridoids begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids.[1][2] A series of enzymatic reactions then transforms this linear precursor into the characteristic bicyclic iridoid structure.[3][4]

The initial committed steps involve the conversion of GPP to the reactive dialdehyde, 8-oxogeranial. This sequence is catalyzed by a specialized terpene synthase, a cytochrome P450 monooxygenase, and an oxidoreductase.[4]

-

Step 1: Geraniol Formation: Geraniol synthase (GES), a terpene synthase, hydrolyzes GPP to form the monoterpenol geraniol.[3][4]

-

Step 2: Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme.[4][5] This reaction requires an associated cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[6][7]

-

Step 3: Oxidation: The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO).[1][3]

-

Step 4: Reductive Cyclization: The key step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial.[8] This is catalyzed by iridoid synthase (ISY), which uses NADPH to reduce the α,β-unsaturated aldehyde, forming a reactive enol intermediate.[4][9] This intermediate then undergoes a stereoselective cyclization, via a Michael addition, to form an iridodial, which exists in equilibrium with its hemiacetal form, nepetalactol.[9][10] The stereochemistry of the final product can be influenced by associated enzymes such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[1][8]

Putative Biosynthesis of this compound

This compound is a secoiridoid glycoside, meaning its cyclopentane ring has been cleaved. The biosynthesis of secoiridoids like secologanin, a well-studied precursor to many alkaloids, represents a major branch of the iridoid pathway.[11] This pathway diverges from the core pathway after the formation of the iridodial skeleton and involves a series of oxidative modifications and glycosylation steps, ultimately leading to ring cleavage.

The proposed pathway to this compound likely proceeds through key intermediates such as deoxyloganic acid and loganic acid. The final steps involve hydroxylation and glycosylation catalyzed by specific cytochrome P450s and UDP-glycosyltransferases (UGTs), respectively.

Quantitative Data Summary

Precise kinetic data is enzyme and species-specific. However, published studies provide representative conditions for in vitro assays that are crucial for enzyme characterization.

Table 1: Key Enzymes and Cofactors in Iridoid Biosynthesis

| Step | Substrate | Product | Enzyme Class | Required Cofactors |

|---|---|---|---|---|

| 1 | Geranyl Pyrophosphate | Geraniol | Terpene Synthase (GES) | Mg²⁺ or Mn²⁺ |

| 2 | Geraniol | 8-Hydroxygeraniol | Cytochrome P450 (G8H) | NADPH, O₂, CPR |

| 3 | 8-Hydroxygeraniol | 8-Oxogeranial | Dehydrogenase (8HGO) | NADP⁺ |

| 4 | 8-Oxogeranial | Nepetalactol/Iridodial | Reductive Cyclase (ISY) | NADPH |

| 5 | Iridoid Aglycone | Iridoid Glycoside | Glycosyltransferase (UGT) | UDP-Sugar (e.g., UDP-glucose) |

Table 2: Representative In Vitro Enzyme Assay Conditions

| Enzyme | Parameter | Value / Range | Reference |

|---|---|---|---|

| Iridoid Synthase (ISY) | pH | 7.0 - 8.0 | [10] |

| Temperature | 30 - 35 °C | [10] | |

| Substrate (8-oxogeranial) | ~200 µM | [10] | |

| Cofactor (NADPH) | 200 - 500 µM | [10] | |

| Detection | NADPH consumption at 340 nm; GC-MS | [10] | |

| UDP-Glycosyltransferase (UGT) | pH | 7.0 - 9.0 (Tris-Cl buffer) | [12] |

| Temperature | 30 - 37 °C | [12] | |

| Substrate (Aglycone) | 100 - 200 µM | [12] | |

| Cofactor (UDP-glucose) | 400 µM - 1.6 mM | [12] |

| | Detection | LC-MS |[13] |

Experimental Protocols

The identification and characterization of biosynthetic enzymes are fundamental to understanding and engineering metabolic pathways. The following protocols outline standard methodologies used in the field.

Protocol 4.1: Heterologous Expression and Assay of Iridoid Synthase (ISY)

-

Gene Identification & Cloning: Identify candidate ISY genes from transcriptome data based on homology to known sequences.[14] Amplify the open reading frame (ORF) and clone it into an E. coli expression vector (e.g., pET series with a His-tag).

-

Protein Expression: Transform the vector into an expression strain of E. coli (e.g., BL21(DE3)). Grow cultures to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

-

Protein Purification: Harvest cells, lyse them (e.g., by sonication), and purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

In Vitro Assay:

-

Prepare a reaction mixture (e.g., 100 µL total volume) containing Tris-Cl or phosphate buffer (50 mM, pH 7.5), NADPH (250 µM), and purified ISY enzyme (~20 µg).

-

Initiate the reaction by adding the substrate, 8-oxogeranial (200 µM).

-

Incubate at 30°C for 1-2 hours.

-

-

Product Analysis:

-

Spectrophotometry: Monitor the decrease in absorbance at 340 nm to measure NADPH consumption, indicating enzyme activity.[10]

-

GC-MS: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products. Dry the organic phase, derivatize with a silylating agent like MSTFA if necessary, and analyze by GC-MS to identify nepetalactol and iridodial products by comparing retention times and mass spectra to authentic standards.[5]

-

Protocol 4.2: Characterization of a Putative Iridoid UGT

-

Gene Identification & Cloning: As described for ISY, identify candidate UGTs (containing the conserved PSPG motif) and clone into an expression vector.[12][15]

-

Protein Expression & Purification: Follow the same procedure as for ISY.

-

In Vitro Assay:

-

Prepare a reaction mixture containing Tris-Cl buffer (50 mM, pH 8.0), the iridoid aglycone substrate (e.g., secologanin derivative, 200 µM), and purified UGT enzyme (~20 µg).

-

Initiate the reaction by adding UDP-glucose (400 µM).

-

Incubate at 35°C for 60 minutes.[12]

-

-

Product Analysis (LC-MS):

-

Stop the reaction by adding methanol.[12]

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant using reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS).

-

Compare the retention time and mass-to-charge ratio (m/z) of the product peak with that of an authentic standard for the expected iridoid glycoside (e.g., this compound) to confirm the reaction.

-

References

- 1. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Pharmacological Insights of Cantleyoside-Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the traditional medicinal applications and modern scientific understanding of plants containing the iridoid glycoside, Cantleyoside, this guide is intended for researchers, scientists, and professionals in drug development. This document synthesizes ethnobotanical knowledge with contemporary pharmacological research, providing a comprehensive overview of the therapeutic potential of these plants, with a focus on Dipsacus asper.

Ethnobotanical Landscape of Dipsacus asper

Dipsacus asper, commonly known as Teasel Root or "Xu Duan" in Traditional Chinese Medicine (TCM), is the most well-documented plant source of this compound.[1] For centuries, its roots have been a cornerstone of traditional healing practices in China and Korea. The ethnobotanical applications of Dipsacus asper are primarily centered around musculoskeletal ailments, trauma, and reproductive health.

Traditional practitioners have utilized Dipsacus asper to "mend what is broken," reflecting its primary use in treating bone fractures and strengthening bones and ligaments.[2] Its therapeutic applications extend to a range of conditions, as detailed in the table below.

| Ethnobotanical Use | Traditional System | Plant Part Used |

| Bone fracture healing | Traditional Chinese Medicine | Root |

| Osteoporosis | Traditional Chinese Medicine | Root |

| Rheumatic arthritis | Traditional Chinese Medicine, Korean Folk Medicine | Root |